
N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of indolinone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Anticancer Activity
A notable study focused on the development of novel derivatives of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide, demonstrating significant anticancer activity. Alafeefy et al. (2015) synthesized a series of derivatives showing remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. The study highlighted compounds with potent inhibitory concentrations (IC50 values) and high percentage inhibition rates against the tested cell lines, suggesting their potential as candidates for anticancer drug development (Alafeefy et al., 2015).
Antioxidant and Antimicrobial Activities
Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and evaluated them for their anticancer and antioxidant activities. The compounds showed dose-dependent inhibition of growth in cancer cell lines such as HeLa, IMR-32, and MCF-7, with some derivatives exhibiting comparable or better IC50 values than the standard anticancer agent, cisplatin. Additionally, these compounds effectively scavenged free radicals, indicating their potential as antioxidant agents (Gudipati et al., 2011).
Antiepileptic Activity
Asadollahi et al. (2019) reported the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. The study demonstrated that certain compounds significantly increased seizure latency times in a model of pentylenetetrazole-induced seizures in mice, comparable to the results of thalidomide, a known antiepileptic drug. This suggests the potential application of these derivatives in antiepileptic therapy (Asadollahi et al., 2019).
Antimicrobial and Corrosion Inhibition
Patel and Dhameliya (2010) synthesized derivatives of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide and assessed their antibacterial and antifungal activities. Preliminary results indicated that some newly synthesized compounds exhibited promising antibacterial activities, warranting further investigation as prospective antimicrobials (Patel & Dhameliya, 2010).
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-10-5-6-13-9(7-10)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWKQWUFJGFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

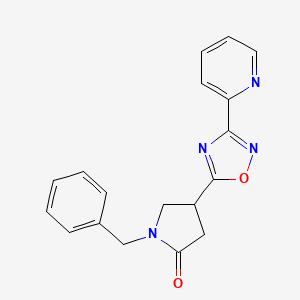
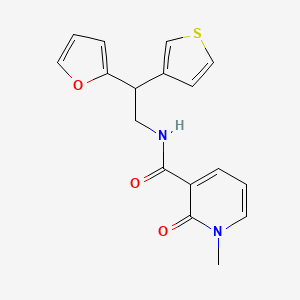
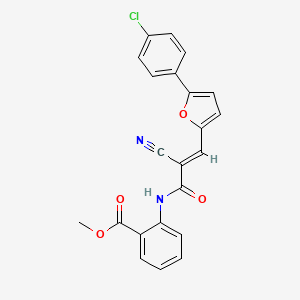
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)
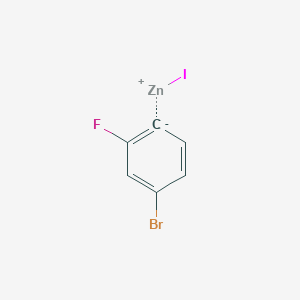

![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
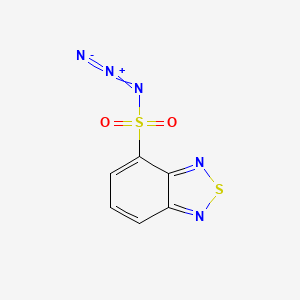
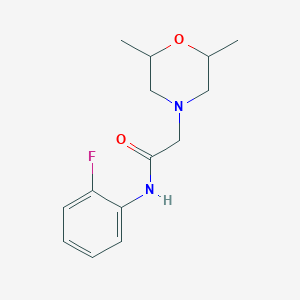
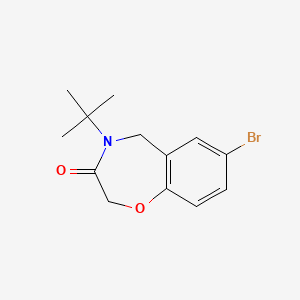
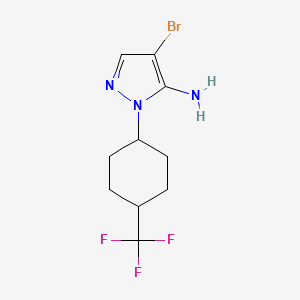

![6-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2450353.png)